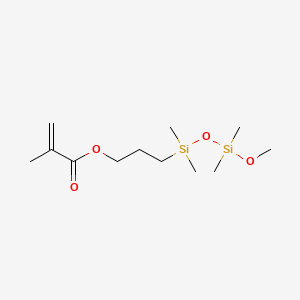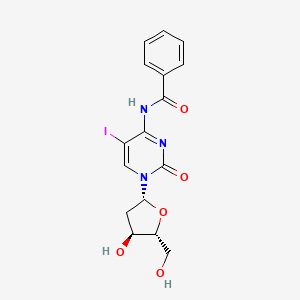
Boceprevir Metabolite M4-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boceprevir Metabolite M4-d9 is a metabolite of the drug Boceprevir . Boceprevir is a direct-acting antiviral medication used to treat chronic Hepatitis C . The detailed properties of this compound are still under research .
Synthesis Analysis
The synthesis of this compound likely involves a series of chemical reactions and separation steps . These steps can be achieved using techniques from organic and analytical chemistry . A study has been conducted on the design and synthesis of deuterated boceprevir analogs with enhanced pharmacokinetic properties .Molecular Structure Analysis
The molecular formula of this compound is C19H33N3O4 . The exact molecular structure is still under research .Chemical Reactions Analysis
The synthesis of this compound likely involves a series of chemical reactions . The exact chemical reactions involved in the synthesis are still under research .Physical And Chemical Properties Analysis
The molecular formula of this compound is C19H33N3O4, and its molecular weight is 367.49 . More detailed physical and chemical properties are still under research .Wirkmechanismus
Safety and Hazards
Currently, there is a lack of toxicological and pharmacological research results for Boceprevir Metabolite M4-d9 . Therefore, accurate safety information cannot be provided at this time . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Zukünftige Richtungen
Boceprevir, the parent drug of Boceprevir Metabolite M4-d9, has been extensively explored as a repurposed COVID-19 drug . Researchers have designed and synthesized a total of 19 boceprevir-based M Pro inhibitors for antiviral drug candidates targeting severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) protease M Pro . This suggests potential future directions for the research and development of this compound .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Boceprevir Metabolite M4-d9 involves the conversion of Boceprevir to M4, followed by the introduction of nine deuterium atoms at specific positions using deuterated reagents.", "Starting Materials": [ "Boceprevir", "Deuterated reagents" ], "Reaction": [ "Boceprevir is converted to M4 using standard synthetic methods.", "M4 is then treated with deuterated reagents to introduce nine deuterium atoms at specific positions.", "The resulting compound is Boceprevir Metabolite M4-d9." ] } | |
CAS-Nummer |
1373318-84-3 |
Molekularformel |
C₁₉H₂₄D₉N₃O₄ |
Molekulargewicht |
376.54 |
Synonyme |
(1R,2S,5S)-3-[(2S)-2-[[[[1,1-(Dimethylethyl-d9)]amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


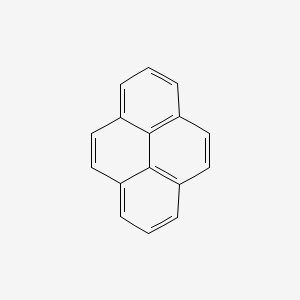
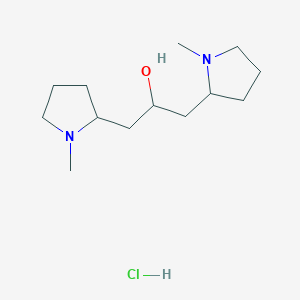
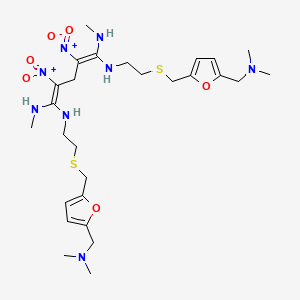
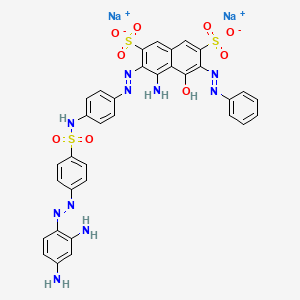
![[(1S,5S,8S,9S,10S,13S,14S,17S)-1-Hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1146629.png)
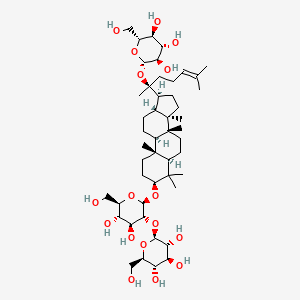
![1-[(1,1-Dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-2-propanol](/img/structure/B1146631.png)
